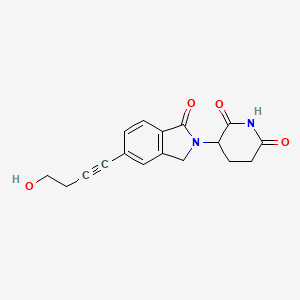
Phthalimidinoglutarimide-5'-propargyl-C1-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-5’-propargyl-C1-OH is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-C1-OH typically involves multi-step organic reactions. One common approach is the coupling of phthalimide derivatives with glutarimide intermediates, followed by the introduction of the propargyl group. The reaction conditions often include the use of catalysts, such as transition metal complexes, to facilitate the coupling reactions. For instance, manganese nanocatalysts have been employed to achieve high efficiency and selectivity in the synthesis of propargyl derivatives .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-C1-OH may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often integrated into industrial methods to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-C1-OH undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidized carbonyl compounds, reduced saturated derivatives, and substituted propargyl analogs. These products can serve as valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-5’-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C1-OH involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its biological effects. The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-5’-propargyl-C1-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG3-OH: This compound contains a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-C1-amine HCl: This derivative features an amine group, which can participate in additional chemical reactions and interactions.
Propiedades
Fórmula molecular |
C17H16N2O4 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
3-[6-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H16N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,2,6-8,10H2,(H,18,21,22) |
Clave InChI |
SVCYEIXPBFWSLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


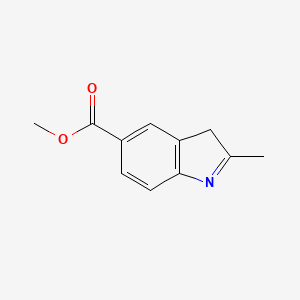
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
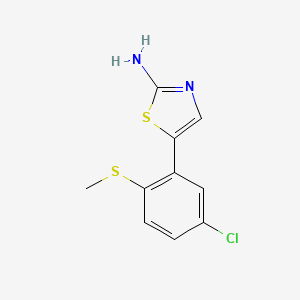
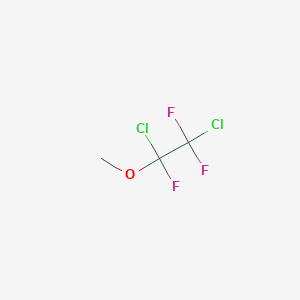
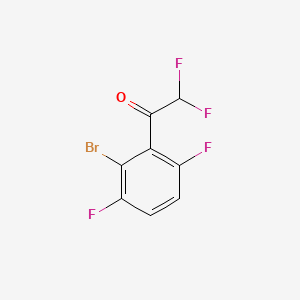
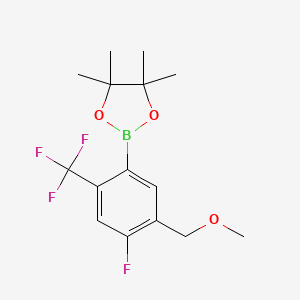
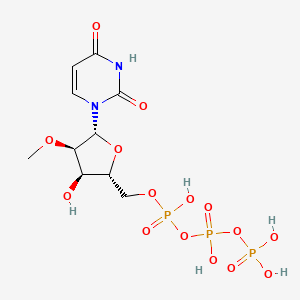
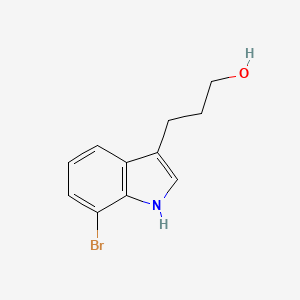

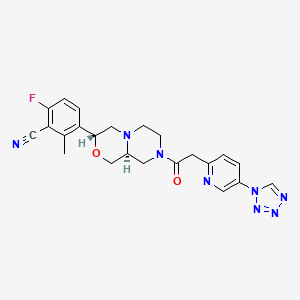


![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)

